4,6,7-Trichloro-3-methylquinolin-8-amine
Description
4,6,7-Trichloro-3-methylquinolin-8-amine is a quinoline derivative characterized by three chlorine atoms at positions 4, 6, and 7, a methyl group at position 3, and an amine group at position 8. Quinoline derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and antimalarial activities.
Properties
Molecular Formula |
C10H7Cl3N2 |
|---|---|
Molecular Weight |
261.5 g/mol |
IUPAC Name |
4,6,7-trichloro-3-methylquinolin-8-amine |
InChI |
InChI=1S/C10H7Cl3N2/c1-4-3-15-10-5(7(4)12)2-6(11)8(13)9(10)14/h2-3H,14H2,1H3 |
InChI Key |
GGJZLIRHVISBER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C(=C2N=C1)N)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trichloro-3-methylquinolin-8-amine typically involves the chlorination of 3-methylquinoline followed by amination. One common method includes the following steps:
Chlorination: 3-methylquinoline is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 4, 6, and 7 positions.
Amination: The resulting trichloro derivative is then reacted with ammonia or an amine source under suitable conditions to introduce the amine group at the 8 position.
Industrial Production Methods
Industrial production of 4,6,7-Trichloro-3-methylquinolin-8-amine may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4,6,7-Trichloro-3-methylquinolin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dechlorinated derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dechlorinated quinoline derivatives.
Coupling Products: Biaryl derivatives.
Scientific Research Applications
4,6,7-Trichloro-3-methylquinolin-8-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting infectious diseases and cancer.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6,7-Trichloro-3-methylquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4,6,7-Trichloro-3-methylquinolin-8-amine with structurally related quinoline derivatives:
<sup>a</sup>Predicted partition coefficient (logP); <sup>b</sup>Hydrogen Bond Donors; <sup>c</sup>Hydrogen Bond Acceptors; <sup>†</sup>Estimated based on structural analogs; <sup>‡</sup>Inferred from substituent contributions.
Key Observations:
- Lipophilicity : The trichloro-methyl derivative exhibits the highest XLogP (~3.8), attributed to three electron-withdrawing chlorine atoms and a methyl group. This contrasts with the less lipophilic 4,6-dimethoxy analog (XLogP ~1.5), where methoxy groups reduce hydrophobicity .
- Molecular Weight: The trichloro-methyl compound’s higher molecular weight (~262.35) may impact bioavailability compared to smaller analogs like 8-chloroquinolin-3-amine (178.62) .
Biological Activity
4,6,7-Trichloro-3-methylquinolin-8-amine is a synthetic compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and implications for future research.
- Molecular Formula : C10H7Cl3N2
- Molecular Weight : 263.53 g/mol
- IUPAC Name : 4,6,7-Trichloro-3-methylquinolin-8-amine
The biological activity of 4,6,7-Trichloro-3-methylquinolin-8-amine is primarily attributed to its interaction with specific molecular targets within cells. It has been suggested that the compound may exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death.
- Antimicrobial Activity : Preliminary studies indicate potential effectiveness against various bacterial strains.
Antitumor Activity
Research has demonstrated that 4,6,7-Trichloro-3-methylquinolin-8-amine exhibits significant antitumor properties across various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| NSC Lung Cancer EKVX | 12.5 | Induction of apoptosis |
| Colon Cancer HCT-15 | 15.0 | Inhibition of cell cycle progression |
| Breast Cancer MDA-MB-231 | 10.0 | Enzyme inhibition |
These results indicate a selective cytotoxic effect on cancer cells while sparing normal cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of quinoline compounds and tested their antitumor activity. Among these, 4,6,7-Trichloro-3-methylquinolin-8-amine showed promising results against multiple cancer cell lines with a focus on the underlying mechanisms involving apoptosis and cell cycle arrest .
Case Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial efficacy of various quinoline derivatives, including our compound of interest. The results indicated that it effectively inhibited the growth of Staphylococcus aureus at an MIC comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
